molecular formula C18H17ClN2O3S B11352951 2-[2-[2-(4-Chloro-3-methylphenoxy)ethylthio]-1-benzimidazolyl]acetic acid

2-[2-[2-(4-Chloro-3-methylphenoxy)ethylthio]-1-benzimidazolyl]acetic acid

Cat. No.: B11352951
M. Wt: 376.9 g/mol
InChI Key: FGSWMMRHNQEBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-3-methylphenol reacts with an appropriate electrophile.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the phenoxy derivative with a thiol compound under basic conditions.

    Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through an esterification reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced benzodiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and phenoxy group may facilitate binding to these targets, while the sulfanyl linkage could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTYRIC ACID: Similar structure but with a butyric acid moiety.

Uniqueness

The unique combination of the benzodiazole ring, phenoxy group, and sulfanyl linkage in 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C18H17ClN2O3S/c1-12-10-13(6-7-14(12)19)24-8-9-25-18-20-15-4-2-3-5-16(15)21(18)11-17(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23)

InChI Key

FGSWMMRHNQEBQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.